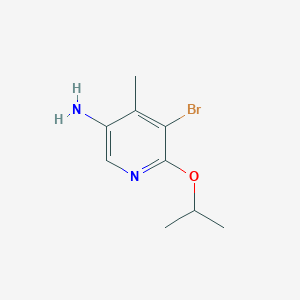
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential bioactive molecule.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A closely related compound with similar chemical properties.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Another pyridine derivative with different substituents.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with a similar core structure but different functional groups.
Uniqueness
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Actividad Biológica
5-Bromo-4-methyl-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and agrochemical applications. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic uses, drawing from diverse scientific sources.
The molecular formula of this compound is C11H14BrN2O with a molecular weight of approximately 272.15 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 4-position, and an isopropoxy group at the 6-position of the pyridine ring. Its structure allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Preparation of 5-bromo-4-methylpyridin-3-amine : This can be achieved through bromination and subsequent amination reactions.
- Introduction of the isopropoxy group : This step often utilizes alkylation techniques involving isopropanol and a suitable base to facilitate substitution on the pyridine nitrogen.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including fungi and bacteria, by disrupting cellular processes such as cell wall synthesis and mitochondrial function .
Anticancer Properties
Recent investigations into related pyridine derivatives suggest potential anticancer activity. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Mitochondrial Function : The compound may act as an inhibitor of mitochondrial complex I, leading to decreased ATP production in fungal cells, thus exhibiting antifungal activity.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by affecting key regulatory proteins involved in cell proliferation.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Propiedades
Fórmula molecular |
C9H13BrN2O |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-6-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-5(2)13-9-8(10)6(3)7(11)4-12-9/h4-5H,11H2,1-3H3 |
Clave InChI |
KKGCWNRSRKQGQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1N)OC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















